N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide
Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the class of benzoxazoles This compound is characterized by its complex structure, which includes a benzoxazole ring substituted with an ethylphenyl group and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring.
Substitution with Ethylphenyl Group: The benzoxazole ring is then substituted with a 4-ethylphenyl group through a Friedel-Crafts alkylation reaction.
Introduction of the Fluorobenzamide Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism by which N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The benzoxazole ring can intercalate with DNA, potentially affecting gene expression. The fluorobenzamide moiety can enhance binding affinity to certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide can be compared with other benzoxazole derivatives:
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: Similar structure but with a nitro group instead of a fluorine atom, leading to different reactivity and applications.
2-(4-ethylphenyl)benzo[d]oxazol-5-amine: Lacks the benzamide moiety, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of the fluorobenzamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-2-14-3-5-16(6-4-14)22-25-19-13-18(11-12-20(19)27-22)24-21(26)15-7-9-17(23)10-8-15/h3-13H,2H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFGDHDHUOYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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